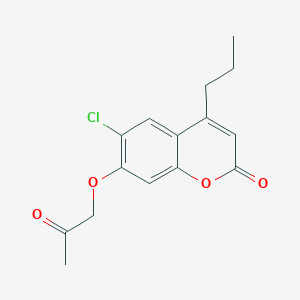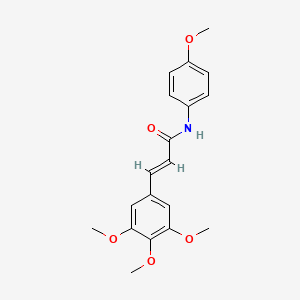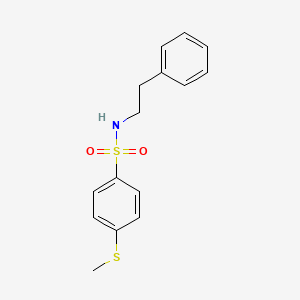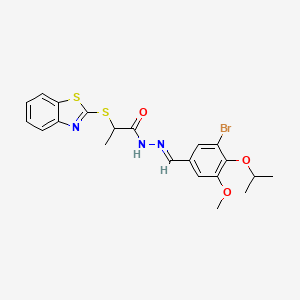![molecular formula C14H19N3OS B5848549 4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile](/img/structure/B5848549.png)
4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile, also known as DMNT, is a chemical compound that has been extensively studied for its potential use in scientific research. DMNT is a derivative of nicotinonitrile and is synthesized using a specific method.
作用机制
The mechanism of action of 4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile is not fully understood, but it is believed to work by modulating cellular redox status and mitochondrial function. This compound has been shown to increase the production of reactive oxygen species, which can activate cellular signaling pathways and promote cell survival. This compound has also been shown to modulate mitochondrial function, which can affect cellular metabolism and energy production.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, which can activate cellular signaling pathways and promote cell survival. This compound has also been shown to modulate mitochondrial function, which can affect cellular metabolism and energy production. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress-related diseases.
实验室实验的优点和局限性
4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile has several advantages for use in lab experiments. It is a highly pure and stable compound that can be easily synthesized using a specific method. This compound also has a variety of applications, making it a versatile tool for studying cellular redox status, mitochondrial function, and oxidative stress-related diseases. However, this compound also has some limitations. It is toxic at high concentrations and can cause cell death. Additionally, this compound has a short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for the study of 4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile. One potential direction is the development of new synthesis methods that can improve yield and purity. Another direction is the investigation of this compound as a potential therapeutic agent for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cellular signaling and oxidative stress-related diseases.
合成方法
4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile is synthesized using a specific method that involves the reaction of 4,6-dimethyl-2-nitropyridine with 2-(4-morpholinyl)ethylthiol in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound. This synthesis method has been optimized for high yield and purity, making this compound a viable compound for scientific research.
科学研究应用
4,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}nicotinonitrile has been extensively studied for its potential use in scientific research. It has been shown to have a variety of applications, including as a fluorescent probe for monitoring cellular redox status, a modulator of mitochondrial function, and a potential therapeutic agent for cancer and neurodegenerative diseases. This compound has also been used as a tool for studying the role of reactive oxygen species in cellular signaling and as a potential therapeutic target for oxidative stress-related diseases.
属性
IUPAC Name |
4,6-dimethyl-2-(2-morpholin-4-ylethylsulfanyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-11-9-12(2)16-14(13(11)10-15)19-8-5-17-3-6-18-7-4-17/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOKIWHKKHIQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26667335 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5848467.png)




![isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5848495.png)





![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propanoic acid](/img/structure/B5848552.png)

![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
